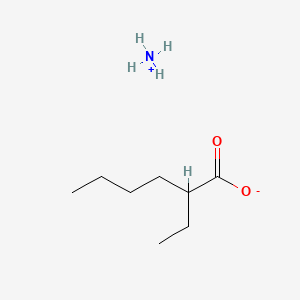

Hexanoic acid, 2-ethyl-, ammonium salt

Description

Significance of Carboxylate Salts in Chemical Research

Carboxylate salts, the deprotonated form of carboxylic acids, are of fundamental importance in chemistry. researchgate.net They serve as versatile building blocks and intermediates in a wide array of organic reactions. semanticscholar.org Their ionic nature and the nucleophilicity of the carboxylate anion make them key reactants in the synthesis of esters, amides, and other acyl derivatives. semanticscholar.org In materials science, metal carboxylates are crucial precursors for the synthesis of metal oxide nanocrystals and other advanced materials. uab.catresearchgate.net Furthermore, the amphiphilic nature of some carboxylate salts, possessing both a polar head (the carboxylate group) and a nonpolar tail (the organic substituent), allows them to function as surfactants, emulsifiers, and dispersants. cymitquimica.comnih.gov The study of carboxylate salts provides valuable insights into reaction mechanisms, molecular self-assembly, and the development of new materials with tailored properties.

Overview of 2-Ethylhexanoic Acid Derivatives in Scholarly Inquiry

2-Ethylhexanoic acid and its derivatives are a significant class of compounds in both academic and industrial research. The branched, eight-carbon chain of the 2-ethylhexanoate (B8288628) group imparts unique solubility and steric properties to its derivatives. acs.org Metal salts of 2-ethylhexanoic acid are widely investigated as catalysts and catalyst precursors for various chemical transformations, including polymerization reactions and oxidations. americanelements.comresearchgate.net For instance, tin(II) 2-ethylhexanoate is a well-known catalyst for the ring-opening polymerization of lactide to produce polylactic acid. researchgate.net Esters of 2-ethylhexanoic acid are extensively used as plasticizers for polymers like polyvinyl chloride (PVC), enhancing their flexibility and durability. The lipophilic nature of the 2-ethylhexanoate moiety also makes its derivatives useful as lubricants and corrosion inhibitors. acs.org Research in this area often focuses on the synthesis of novel derivatives, understanding their structure-property relationships, and exploring their applications in catalysis, materials science, and polymer chemistry. uab.cat

Scope and Research Trajectories of Ammonium (B1175870) 2-Ethylhexanoate Studies

Academic research focusing specifically on ammonium 2-ethylhexanoate is less extensive than that of its corresponding acid or metal salts. The primary area of investigation for this compound is its role as a key intermediate in the synthesis of other metal 2-ethylhexanoates. google.comgoogle.com Several patents describe methods where 2-ethylhexanoic acid is first neutralized with an ammonia (B1221849) source to form the ammonium salt in situ. This is followed by a metathesis reaction with a metal halide to produce the desired metal 2-ethylhexanoate. google.com This two-step process can offer advantages in terms of purity and reaction conditions. google.com

Another documented application of ammonium 2-ethylhexanoate is as an electrolytic agent. In the electrochemical synthesis of metal 2-ethylhexanoates, it is used to maintain the conductivity of the reaction medium. google.com There is also mention of its potential as a surfactant or emulsifying agent, a characteristic property of many ammonium salts of fatty acids. cymitquimica.com However, detailed academic studies on its surfactant properties, such as critical micelle concentration or its performance in specific applications, are not widely available in the reviewed literature.

One study noted that the mixing of monoethanolamine and 2-ethylhexanoic acid results in an exothermic reaction, indicating the formation of an ethanol (B145695) ammonium salt. researcher.life This observation underscores the acid-base chemistry that is central to the formation of ammonium 2-ethylhexanoate.

Future research on ammonium 2-ethylhexanoate could delve deeper into its surfactant properties and explore its potential in applications such as emulsion polymerization or as a dispersant. Further investigations into its role as a precursor could optimize existing synthetic routes to metal 2-ethylhexanoates and potentially lead to the discovery of new catalytic systems.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H19NO2 |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

azanium;2-ethylhexanoate |

InChI |

InChI=1S/C8H16O2.H3N/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);1H3 |

InChI Key |

JQQFHYGWOCWHFI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].[NH4+] |

Origin of Product |

United States |

Synthetic Pathways and Reaction Mechanisms

Preparation of Ammonium (B1175870) 2-Ethylhexanoate (B8288628)

The primary method for synthesizing ammonium 2-ethylhexanoate is through a direct acid-base neutralization reaction. This pathway is favored for its simplicity and high yield.

Salt Formation from 2-Ethylhexanoic Acid and Ammonium Hydroxide (B78521)

The synthesis of ammonium 2-ethylhexanoate is achieved through the reaction of 2-ethylhexanoic acid, a carboxylic acid, with ammonium hydroxide, a base. This is a classic acid-base neutralization reaction that results in the formation of the corresponding ammonium salt and water.

The chemical equation for this reaction is as follows:

C₈H₁₆O₂ + NH₄OH → C₈H₁₅O₂NH₄ + H₂O

In this reaction, the proton (H⁺) from the carboxyl group (-COOH) of 2-ethylhexanoic acid is transferred to the hydroxide ion (OH⁻) from ammonium hydroxide, forming water. The resulting 2-ethylhexanoate anion (C₈H₁₅O₂⁻) and the ammonium cation (NH₄⁺) then form the ionic compound, ammonium 2-ethylhexanoate. The reaction is typically exothermic, releasing a significant amount of heat.

Investigation of Reaction Conditions and Stoichiometry

The efficiency and yield of ammonium 2-ethylhexanoate synthesis are influenced by several factors, including stoichiometry, temperature, and reaction time.

Stoichiometry: For a complete neutralization, a 1:1 molar ratio of 2-ethylhexanoic acid to ammonium hydroxide is theoretically required. This equimolar ratio ensures that all the carboxylic acid is converted to its ammonium salt.

Below is a table summarizing the conversion of 2-ethylhexanoic acid in a related system under different catalytic conditions, which highlights the impact of catalysts on the reaction rate. While not a direct representation of the ammonium hydroxide reaction, it provides insight into the reactivity of 2-ethylhexanoic acid.

Table 1: Conversion of 2-Ethylhexanoic Acid with an Amine at 150–155 °C after 80 minutes

| Catalyst | Conversion (%) |

|---|---|

| Non-catalytic | 15 |

| p-Toluenesulfonic acid | 30 |

| Potassium hydroxide | 22 |

| H-cation exchange resin | 14 |

| OH-anion exchange resin | 18 |

Data derived from studies on the reaction of 2-ethylhexanoic acid with monoethanolamine. researcher.life

Electrochemical Synthesis Methodologies

Ammonium 2-ethylhexanoate plays a crucial role in electrochemical synthesis, particularly in the formation of metal 2-ethylhexanoates. It primarily functions as an electroconductive additive and an electrolytic agent.

Role as an Electroconductive Additive in Metal 2-Ethylhexanoate Formation

In the electrochemical synthesis of metal 2-ethylhexanoates, a metal anode is dissolved in an electrolytic solution containing 2-ethylhexanoic acid. The low conductivity of the organic acid necessitates the addition of a supporting electrolyte to facilitate the flow of current. Ammonium 2-ethylhexanoate serves this purpose effectively. It dissociates into ammonium (NH₄⁺) and 2-ethylhexanoate (C₈H₁₅O₂⁻) ions, which increases the conductivity of the solution and allows the electrochemical reaction to proceed at a reasonable rate.

Electrolytic Agent Optimization and Process Efficiency in Electrochemical Cells

The optimization of the electrolytic agent concentration is crucial for maximizing the process efficiency, which can be evaluated based on metrics such as:

Current Efficiency: The ratio of the actual amount of product formed to the theoretical amount that should be formed based on the total charge passed.

Energy Consumption: The amount of electrical energy consumed to produce a certain amount of product.

Yield: The amount of desired product obtained relative to the theoretical maximum.

Higher concentrations of the electrolytic agent can increase conductivity but may also lead to side reactions or affect the purity of the final product. Conversely, a concentration that is too low will result in high cell resistance, leading to increased energy consumption and slower reaction rates.

Ion Exchange Membrane Application in Reaction Systems

Electrochemical cells used for the synthesis of metal 2-ethylhexanoates can be designed with an ion-exchange membrane to separate the anode and cathode compartments. In such a system, an anion-exchange membrane would be particularly beneficial.

An anion-exchange membrane allows the passage of anions, in this case, the 2-ethylhexanoate ions (C₈H₁₅O₂⁻), while restricting the movement of cations. This separation offers several advantages:

Maintains Concentration Gradients: It helps to maintain different electrolyte compositions in the anode and cathode compartments, which can be optimized for their respective reactions.

Improves Product Purity: By controlling the movement of ions, the membrane can help to prevent the formation of byproducts and improve the purity of the desired metal salt.

Synthesis of Related 2-Ethylhexanoate Derivatives

The generation of 2-ethylhexanoate compounds is crucial for their application in various industrial fields, including as precursors for metal oxide nanostructures, catalysts, and paint driers. uab.catnih.gov The synthetic strategies are tailored to produce specific derivatives, such as metal 2-ethylhexanoates or the 2-ethylhexanoic acid precursor, with high purity and yield.

A notable method for producing metal 2-ethylhexanoates involves the use of ammonium 2-ethylhexanoate as an intermediate or an additive. This approach is particularly effective for preparing high-purity metal alkanoates. google.comresearchgate.net The reaction mechanism often involves a two-step process where an ammonium soap of the carboxylic acid is first prepared, which then reacts with a metal salt. google.com In this process, any unreacted ammonium alkanoate conveniently decomposes into gaseous products like ammonia (B1221849), nitrogen dioxide, carbon dioxide, and water upon heating, simplifying purification. researchgate.net

An electrochemically assisted method highlights the role of ammonium 2-ethylhexanoate as an electroconductive additive. google.com In this process, a metal anode (such as lead or bismuth) reacts with 2-ethylhexanoic acid in an electrolyzer. The presence of ammonium 2-ethylhexanoate in the electrolyte is preferred to facilitate the reaction. For the synthesis of metal 2-ethylhexanoates, a 0.1 N concentration of ammonium 2-ethylhexanoate is recommended for use as the electrolytic agent. google.com

Table 1: Example of Electrolytic Synthesis of Bismuth 2-Ethylhexanoate

| Component | Anolyte Solution | Catholyte Solution |

|---|---|---|

| 2-Ethylhexanoic Acid | 10 ml | 3 ml |

| Ammonium 2-ethylhexanoate | 1.6 g | 0.5 g |

| Methanol | 90 ml | 27 ml |

| Anode | Bismuth plate (10 cm²) | - |

Data sourced from patent information describing an electrolytically assisted chemical reaction. google.com

This method avoids the use of expensive water-soluble metal salts and complex extraction equipment often required in traditional double decomposition processing. google.com

Biocatalytic methods offer an environmentally benign pathway for synthesizing 2-ethylhexanoic acid, a direct precursor to its ammonium salt. The enzyme cytochrome P450cam has been a key focus of these studies due to its catalytic capabilities. nih.govacs.org

Research into the enzymatic synthesis of 2-ethylhexanoic acid from 2-ethylhexanol using cytochrome P450cam has revealed a significant stereoselectivity. nih.govacs.org The enzyme preferentially produces the (R)-enantiomer of 2-ethylhexanoic acid. Kinetic studies have demonstrated that (R)-2-ethylhexanoic acid is formed 3.5 times faster than the (S)-enantiomer. nih.govacs.org When a racemic mixture of 2-ethylhexanol is used as the substrate, cytochrome P450cam yields 50% more (R)-2-ethylhexanoic acid than the (S)-form. nih.govacs.org

This stereoselectivity is attributed to differences in how the enantiomers bind within the enzyme's active site. Crystallographic studies suggest that the (R)-enantiomer binds in a more ordered state, facilitating its preferential oxidation. nih.govacs.org Regioselectivity assays further explain this outcome, showing that (R)-2-ethylhexanoic acid constitutes 50% of the total products, whereas (S)-2-ethylhexanoic acid accounts for only 13%. nih.govacs.org

The wild-type cytochrome P450cam enzyme, naturally found in Pseudomonas putida, effectively catalyzes the oxidation of 2-ethylhexanol to 2-ethylhexanoic acid. nih.govresearchgate.net The catalytic cycle of P450 enzymes involves the activation of molecular oxygen to perform this oxidation. researchgate.net While both (R)- and (S)-2-ethylhexanol consume similar amounts of oxygen and reducing equivalents, the turnover of the (S)-enantiomer is less efficient, producing more water as a byproduct. nih.govacs.org

To enhance the catalytic efficiency and selectivity for this non-natural substrate, researchers have explored active site engineering. nih.gov Specific mutations (F87W, Y96W, T185F, and L244A) have been introduced to alter the enzyme's properties. The F87W and Y96W mutations were found to significantly improve regioselectivity, yielding almost exclusively the desired 2-ethylhexanoic acid. The L244A mutation was shown to alter the stereoselectivity of the production. nih.gov These findings demonstrate that the catalytic activity of P450cam can be rationally modified to optimize the synthesis of 2-ethylhexanoic acid. nih.govnih.gov

Table 2: Product Distribution in P450cam-Catalyzed Oxidation of 2-Ethylhexanol

| Substrate | Product | Percentage of Total Products |

|---|---|---|

| (R)-2-ethylhexanol | (R)-2-ethylhexanoic acid | 50% |

| (S)-2-ethylhexanol | (S)-2-ethylhexanoic acid | 13% |

Data from regioselectivity assays of wild-type P450cam. nih.govacs.org

Phase transfer catalysis (PTC) is an effective technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous and an organic phase. sci-hub.seias.ac.in Quaternary ammonium salts are commonly employed as phase-transfer catalysts, which work by transporting anions from the aqueous phase into the organic phase where the reaction occurs. sci-hub.seias.ac.in

This methodology has been successfully applied to the synthesis of 2-ethylhexanoic acid (2-EHA) via the oxidation of 2-ethylhexanal (B89479) (2-EHAL). In one reported method, hydrogen peroxide is used as the oxidant in a two-phase system. nih.govresearchgate.net The use of a quaternary ammonium salt, specifically [CH₃(C₈H₁₇)₃N]HSO₄, as a phase transfer catalyst enabled the reaction to proceed at 90°C for 2 hours, achieving a 65% yield of 2-EHA from 2-EHAL. nih.govresearchgate.net

The general principle is also demonstrated in the oxidation of olefins. For instance, the oxidation of 1-octene (B94956) with aqueous potassium permanganate, a reaction that does not proceed under normal conditions, occurs immediately upon the addition of a quaternary ammonium catalyst, yielding an essentially quantitative amount of hexanoic acid. sci-hub.se This underscores the power of quaternary ammonium salts in facilitating oxidation reactions for carboxylic acid production. sci-hub.se

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| Hexanoic acid, 2-ethyl-, ammonium salt |

| 2-Ethylhexanoic acid |

| Metal 2-ethylhexanoates |

| Ammonium 2-ethylhexanoate |

| Lead 2-ethylhexanoate |

| Bismuth 2-ethylhexanoate |

| Potassium 2-ethylhexanoate |

| (R)-2-ethylhexanoic acid |

| (S)-2-ethylhexanoic acid |

| 2-Ethylhexanol |

| (R)-2-ethylhexanol |

| (S)-2-ethylhexanol |

| 2-Ethylhexanal |

| Hydrogen peroxide |

| Potassium permanganate |

| Hexanoic acid |

| 1-Octene |

| Ammonia |

| Nitrogen dioxide |

| Carbon dioxide |

| Water |

Advanced Applications in Materials Science and Engineering

Precursor Chemistry in Thin Film Deposition

Metallic salts of 2-ethylhexanoic acid are widely employed as organometallic precursors for creating thin films due to their solubility in organic solvents and their ability to decompose cleanly into desired materials. The synthesis of these metal precursors often begins with an ammonium (B1175870) salt of the carboxylic acid. americanelements.com A common method involves a two-step process where ammonium 2-ethylhexanoate (B8288628) is first prepared, followed by a reaction with a metal salt (such as a chloride or nitrate) to produce the final metal 2-ethylhexanoate precursor. americanelements.com

Hexanoic acid, 2-ethyl-, ammonium salt is a key reagent in the synthesis of a broad range of metal 2-ethylhexanoate compounds. americanelements.comgoogle.com These resulting organometallic compounds are valued as precursors in materials science for their ability to deposit metallic or metallic oxide layers. jaist.ac.jpgoogle.com The 2-ethylhexanoate ligand helps to make the metal complexes soluble in nonpolar organic solvents, which is essential for solution-based deposition techniques. jaist.ac.jpgoogle.com In some synthesis routes, such as an electrolytic process to produce lead or bismuth 2-ethylhexanoates, the ammonium salt is not just a starting material but also acts as an electroconductive additive to facilitate the reaction. americanelements.com

Metal Organic Deposition (MOD) is a non-vacuum, solution-based technique for creating high-quality thin films. Metal 2-ethylhexanoates are ideal for MOD because they can be dissolved in an organic solvent, spin-coated or dip-coated onto a substrate, and then thermally decomposed to leave behind a uniform thin film of the desired metal or metal oxide. jaist.ac.jp This method is considered a flexible and cost-effective alternative to more complex techniques like vacuum deposition. jaist.ac.jp For instance, techniques such as Combustion Chemical Vapor Deposition (CCVD) can utilize 2-ethylhexanoate precursors to deposit films in an open-atmosphere environment. google.com

The MOD technique using 2-ethylhexanoate precursors is particularly effective for producing complex binary and multimetallic oxide films. jaist.ac.jp By mixing different metal 2-ethylhexanoate solutions in precise ratios, researchers can create thin films with tailored compositions and properties. For example, cobalt(II) 2-ethylhexanoate has been used to synthesize cobalt oxide (CoO) nanocrystals through solvothermal processing. koreascience.kr A notable application is the fabrication of Niobium-doped Zirconium Oxide (Nb-Zr-O or NZO) thin films, which are created using a sol-gel method where niobium 2-ethylhexanoate and a zirconium precursor are mixed. This demonstrates the creation of a functional multimetallic oxide material from a 2-ethylhexanoate precursor.

The table below summarizes the process for creating NZO thin films.

| Parameter | Details | Source |

| Precursors | Niobium 2-ethylhexanoate and Zirconium acetylacetonate | |

| Method | Sol-gel | |

| Deposition | Spin-coating on Si substrate at 3000 rpm for 25 seconds | |

| Annealing | 500-1000°C for 20 minutes in air | |

| Resulting Film | Niobium-doped Zirconium Oxide (Nb-Zr-O) |

Specific research has been conducted on the use of niobium 2-ethylhexanoate as a precursor for niobium-containing thin films. In one study, Niobium-doped Zirconium Oxide (NZO) thin films were successfully fabricated on silicon substrates using a sol-gel technique. The starting material for the niobium component was niobium 2-ethylhexanoate (NEH). jaist.ac.jp The resulting NZO films, particularly with a 30 mol% niobium composition annealed at 800°C, exhibited a high relative dielectric constant of approximately 40. X-ray photoelectron spectroscopy confirmed that the niobium in the film was in the stable Nb5+ oxidation state. Additionally, a patent describes a specific niobium 2-ethylhexanoate derivative produced by reacting pentakis(alkoxy)niobium with 2-ethylhexanoic acid, which is then used to form thin films containing niobium and other metals. koreascience.kr Niobium 2-ethylhexanoate is also identified as a suitable precursor for the CCVD process. google.com

The following table details the properties of the NZO thin film produced using the niobium 2-ethylhexanoate precursor.

| Property | Value | Conditions | Source |

| Dielectric Constant | ~40 | 30 mol% Nb, Annealed at 800°C | |

| Leakage Current | 10⁻⁶ A/cm² at 4.4 V | 30 mol% Nb, Annealed at 800°C | |

| Roughness (RMS) | 1.02 nm | 30 mol% Nb, Annealed at 800°C | |

| Niobium Ion State | Nb⁵⁺ | - |

Catalytic Science and Reaction Engineering

Beyond thin film deposition, metal 2-ethylhexanoate compounds are crucial as catalysts in industrial chemistry, particularly in the production of polymers.

Metal 2-ethylhexanoates are widely used as catalysts, especially for ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polyesters. jaist.ac.jpgoogle.com Tin(II) 2-ethylhexanoate, often called stannous octoate (Sn(Oct)₂), is the most common and industrially significant catalyst for the synthesis of polylactide (PLA), a widely used biodegradable plastic. It is also used in the polymerization of ε-caprolactone. The catalytic process typically requires an alcohol to act as an initiator. Other metal derivatives, such as those of nickel(II) and cobalt(II), have been used in combination with methylaluminoxane to catalyze the polymerization of other monomers like norbornene. jaist.ac.jp

Role in Oxidation and Hydrogenation Reactions

Salts of 2-ethylhexanoic acid, particularly metal 2-ethylhexanoates, serve as important catalytic precursors in various industrial chemical transformations, including oxidation and hydrogenation reactions. In the realm of oxidation, ethyl hexanoate complexes are utilized as catalysts. bisleyinternational.com For instance, 2-ethylhexanoic acid can be added to gasoline fuels containing manganese-based octane additives to inhibit their oxidation, even in the presence of sunlight and oxygen. google.com

In hydrogenation, nickel(II) 2-ethylhexanoate is a key precursor for creating Ziegler-type hydrogenation catalysts. nih.govacs.org These catalysts are critical for large-scale industrial processes like the selective hydrogenation of styrenic block copolymers. nih.govacs.org When combined with an alkylaluminum cocatalyst such as triethylaluminum (AlEt3), the nickel(II) 2-ethylhexanoate is reduced to form a distribution of metal clusters, including subnanometer and nanometer-scale particles, which are the active catalytic species. nih.govacs.org Research combining advanced analytical techniques has shown that these industrial catalysts consist of a mixture of metal nanoclusters and unreduced metal ions, with the nanoclusters being the most active components for hydrogenation. nih.govacs.org

Research on Metal 2-Ethylhexanoates as Catalytic Agents

Metal 2-ethylhexanoates are a class of compounds extensively researched and widely applied as versatile metal-organic precursors and catalytic agents in materials science and organic synthesis. nih.govresearchgate.net Their solubility in nonpolar organic solvents makes them particularly useful. These compounds serve as catalysts in polymerization reactions, such as ring-opening polymerizations, and are used as driers in the paint industry. nih.govresearchgate.net

A specific example of their catalytic application is the use of tin(II) 2-ethylhexanoate, an industrially significant catalyst, for the methanolysis of end-of-life poly(lactide) (PLA) plastics. rsc.org This process facilitates the chemical recycling of PLA by selectively depolymerizing it back to methyl lactate, with research demonstrating outstanding turnover frequencies. rsc.org The versatility of metal 2-ethylhexanoates stems from their role as precursors for creating binary or multimetallic oxides, which have broad applications in fields like electronics, optics, and catalysis. researchgate.net

Table 1: Applications of Metal 2-Ethylhexanoates as Catalytic Agents

| Metal 2-Ethylhexanoate Compound | Catalytic Application | Reference |

| Nickel(II) 2-ethylhexanoate | Precursor for Ziegler-type hydrogenation catalysts | nih.govacs.org |

| Tin(II) 2-ethylhexanoate | Catalyst for methanolysis of poly(lactide) | rsc.org |

| General Metal 2-ethylhexanoates | Catalysts for ring-opening polymerizations | nih.govresearchgate.net |

| General Metal 2-ethylhexanoates | Driers in paint industries | nih.govresearchgate.net |

| General Ethyl Hexanoate Complexes | Catalysts in oxidation reactions | bisleyinternational.com |

Investigation in Pd-Catalyzed C-N Cross-Coupling Reactions (referencing potassium 2-ethylhexanoate as a related soluble base)

Palladium-catalyzed carbon-nitrogen (C-N) cross-coupling reactions are fundamental transformations in chemical synthesis, widely used in academic and industrial laboratories. chemrxiv.orgchemrxiv.orgresearchgate.net A significant challenge in these reactions has been the use of bases; strong bases can limit the scope of substrates, while insoluble inorganic bases can complicate large-scale production. chemrxiv.orgchemrxiv.org

Recent research has identified potassium 2-ethylhexanoate (K-2-EH) as a mild and soluble carboxylate base that effectively facilitates these couplings. chemrxiv.orgchemrxiv.org When paired with a specific phosphorinane ligand, K-2-EH enables the coupling of a diverse range of base-sensitive reactants, including primary aliphatic amines, amides, and various heteroaromatic nucleophiles, with exceptional tolerance for other functional groups. chemrxiv.orgchemrxiv.org

The use of K-2-EH represents a significant advancement because it is the mildest soluble base reported for this type of reaction, allowing for couplings to occur under homogeneous conditions. chemrxiv.org Studies have demonstrated that other soluble bases can cause decomposition of the coupling products under standard reaction conditions, whereas K-2-EH does not, highlighting its unique stability and mildness. chemrxiv.orgchemrxiv.org This discovery expands the utility of Pd-catalyzed C-N cross-coupling to include a broader array of sensitive chemical substrates. chemrxiv.orgchemrxiv.org

Tribological System Enhancements

Development of Protic Ionic Liquids (PILs) with 2-Ethylhexanoate Anions

Protic ionic liquids (PILs) are a class of ionic liquids (ILs) formed through proton transfer between a Brønsted acid and a Brønsted base. mdpi.com This synthesis method makes them more affordable and often allows for halogen-free compositions. mdpi.com The properties of PILs can be tailored for specific applications, such as lubrication, by modifying their cation and anion structures. scispace.com

The development of PILs incorporating the 2-ethylhexanoate anion is a promising area for creating advanced lubricants. These PILs are typically synthesized via a neutralization reaction between 2-ethylhexanoic acid (the Brønsted acid) and an amine, such as an alkanolamine (the Brønsted base). The resulting salt consists of an ammonium cation and a 2-ethylhexanoate anion. The structure of the cation, such as the length of its alkyl chains, can be systematically varied to fine-tune the physicochemical and tribological properties of the resulting PIL. mdpi.com

Evaluation as Neat Lubricants and Lubricant Additives

Derivatives of 2-ethylhexanoic acid and ionic liquids with fatty acid anions have been evaluated for their effectiveness as both neat lubricants and lubricant additives. bisleyinternational.commdpi.com Fatty acid ionic liquids (FAILs) have demonstrated significant potential, providing an 18–50% reduction in the coefficient of friction compared to conventional polyol ester base oils when used as neat lubricants. mdpi.commdpi.com

As additives, metal salts of 2-ethylhexanoic acid are used to prepare synthetic lubricant additives for various industrial applications. bisleyinternational.com Formulations containing 2-ethylhexanoic acid have been developed to enhance the lubricity of fuels. google.com When blended with biolubricants, even at low concentrations (e.g., 1 wt.%), certain PILs can lead to substantial reductions in both friction (up to 25%) and wear (up to 96%) compared to the base oil alone. mdpi.com This highlights the dual applicability of 2-ethylhexanoate-based compounds in improving tribological performance, either as the primary lubricating fluid or as a performance-enhancing additive.

Studies on Friction and Wear Reduction Mechanisms

The mechanisms by which ionic liquids containing 2-ethylhexanoate and other fatty acid anions reduce friction and wear are primarily attributed to the formation of protective films on the interacting surfaces. mdpi.commdpi.com The inherent polarity of the fatty acid anion facilitates its strong interaction with metallic surfaces under boundary lubrication conditions. mdpi.com This leads to the formation of a stable, self-assembled tribo-chemical film that physically separates the sliding surfaces, preventing direct contact and reducing both friction and wear. mdpi.commdpi.com

This boundary film is formed through a tribo-chemical reaction between the ionic liquid and the metal surface, which is activated by the heat and pressure generated at the contact point. mdpi.comnih.gov The structure of the ionic liquid's cation and anion influences the properties of this film. For instance, longer alkyl chains in the cation can improve tribological properties. nih.gov The resulting adsorbed layer of oriented, density-packed molecules acts as a durable barrier, significantly mitigating wear and maintaining low friction under mechanical stress. mdpi.comnih.gov

Analysis of Protective Boundary Layer Formation and Ionicity Effects

In the realm of materials science and engineering, this compound, a type of protic ionic liquid (PIL), has garnered attention for its role in forming protective boundary layers at material interfaces, particularly in tribological applications. The efficacy of this compound is intrinsically linked to its molecular structure, the nature of its ionic components, and the resulting ionicity.

The formation of a protective boundary layer by ammonium 2-ethylhexanoate on metal surfaces, such as steel, is primarily attributed to the strong physical adsorption of the ionic liquid. researchgate.net This process is driven by the electrostatic interactions between the charged ions of the compound and the metallic surface. researchgate.net The ammonium cation (NH₄⁺) and the 2-ethylhexanoate anion (C₈H₁₅O₂⁻) arrange themselves at the interface, creating an ordered lubrication layer that prevents direct contact between asperities of the sliding surfaces, thereby reducing friction and wear. researchgate.net

Research on analogous hexanoate-based protic ionic liquids with different ammonium cations has elucidated the mechanism behind this protective action. Under the high contact pressures and temperatures characteristic of tribological contacts, a tribochemical reaction can occur. This leads to the formation of a carbon- and oxygen-enriched tribolayer on the worn steel surfaces, which further contributes to the reduction in friction. researchgate.net

The ionicity of protic ionic liquids, which is the degree of proton transfer from the Brønsted acid (2-ethylhexanoic acid) to the Brønsted base (ammonia), plays a crucial role in the performance of the boundary layer. The extent of this proton transfer can be influenced by the structure of the constituent ions. nih.gov Studies on various PILs have shown that ionicity tends to decrease with an increase in the alkyl chain length and the degree of branching in both the cation and the anion. nih.govresearchgate.net This is a key consideration for this compound, which features a branched anion.

The performance of the protective layer is also dependent on the specific nature of the cation. While the focus compound utilizes the simple ammonium cation, studies on related systems with substituted ammonium cations (e.g., 2-hydroxyethylammonium) have demonstrated that the cation structure influences physical properties like viscosity and thermal stability, which in turn affect the tribological performance. For instance, the presence of hydroxyl groups on the cation can lead to hydrogen bonding, resulting in higher viscosity and thermal stability. researchgate.net

The following table, based on research on closely related hexanoate-based protic ionic liquids, illustrates the comparative tribological performance, which can be extrapolated to understand the potential behavior of this compound.

| Compound | Average Coefficient of Friction (Steel-Steel Contact) |

| 2-hydroxyethylammonium 2-ethylhexanoate | ~0.10 |

| 2-hydroxymethylammonium 2-ethylhexanoate | ~0.11 |

| 2-hydroxydimethylammonium 2-ethylhexanoate | ~0.13 |

Note: The data presented is for illustrative purposes based on analogous compounds and serves to highlight the influence of the cation structure on the lubricating properties of hexanoate-based protic ionic liquids. researchgate.net

The addition of a protic ionic liquid like 2-hydroxyethylammonium 2-ethylhexanoate to a base oil has been shown to significantly reduce wear on steel samples, with reductions of as much as 84% under electrified conditions. This is attributed to the PIL's ability to form a robust protective boundary layer and its high thermal and electrical conductivity. researchgate.net

Analytical Methodologies and Detection in Environmental and Industrial Research

Spectroscopic Characterization Techniques

Spectroscopic techniques are pivotal in the analysis of "Hexanoic acid, 2-ethyl-, ammonium (B1175870) salt" and its derivatives, providing insights into molecular structure, composition, and interactions. These methods are widely applied in both industrial quality control and environmental monitoring.

Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a valuable tool for analyzing precursor solutions containing 2-ethylhexanoic acid (2-EHA), a component of the subject compound. In the synthesis of nano-sized perovskites, for instance, 2-EHA is used as a solvent. ATR-FTIR helps in understanding the chemical reactions occurring in the solution before the final product is formed. researchgate.net

Studies have shown that in ethanol (B145695)/2-EHA solutions containing metal nitrates, esterification between ethanol and 2-EHA is a significant reaction. researchgate.net The presence of certain metal nitrates, such as iron nitrate (B79036), can catalyze this esterification. researchgate.net This is crucial as the formation of ethyl 2-ethylhexanoate (B8288628) and water can influence the subsequent spray-flame synthesis process and the quality of the resulting nanoparticles. researchgate.net

The utility of ATR-FTIR extends to tracking the conversion of metal acetates to metal 2-ethylhexanoates in acetate-based precursor solutions. researchgate.net By monitoring the characteristic infrared absorption bands, researchers can gain a deeper understanding of the precursor chemistry, which is essential for controlling the properties of the final material.

Table 1: Key ATR-FTIR Observations in 2-EHA Precursor Solutions

| Precursor System | Key Observation | Implication | Reference |

| Metal nitrates in Ethanol/2-EHA | Esterification of ethanol and 2-EHA | Formation of ethyl 2-ethylhexanoate and water, affecting nanoparticle synthesis. | researchgate.net |

| Metal acetates in 2-EHA | Partial conversion of metal acetates to metal 2-ethylhexanoates | Alteration of precursor composition prior to synthesis. | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds. While direct analysis of ammonium salts by GC-MS is challenging due to their low volatility, the technique is well-suited for the analysis of the 2-ethylhexanoic acid component after appropriate sample preparation or for the detection of related volatile derivatives.

In the context of analyzing ammonia (B1221849), the ammonium component of the salt, GC-MS methods often involve derivatization to convert the non-volatile ammonium ion into a more volatile compound. nih.govresearchgate.net For example, a method using ethenesulfonyl fluoride (B91410) as a derivatizing agent allows for the rapid identification of aqueous ammonia. nih.gov This derivatization produces a tri-ESF derivative that is suitable for GC-MS analysis. nih.gov Another approach involves derivatization with butyl chloroformate to produce butyl carbamate, which can be readily analyzed by GC-MS. researchgate.net

GC-MS is also employed for the isotopic analysis of ammonium, which can be crucial in environmental and metabolic studies. A method has been developed for the determination of the 15N concentration in ammonium by converting it to hexamethylenetetramine, which is then analyzed by GC-MS. rsc.org This allows for tracing the origin and fate of ammonium in various systems. The high sensitivity and specificity of GC-MS make it an indispensable tool for detecting trace levels of ammonia and its derivatives, with detection limits reported in the parts-per-million (ppm) range for gaseous ammonia. nih.gov

Table 2: GC-MS Derivatization Methods for Ammonia/Ammonium Analysis

| Derivatizing Agent | Derivative Formed | Application | Reference |

| Ethenesulfonyl fluoride (ESF) | Tri-ESF derivative | Rapid identification of aqueous ammonia | nih.gov |

| Butyl chloroformate | Butyl carbamate | Quantification of ammonia headspace vapor | researchgate.net |

| Formaldehyde | Hexamethylenetetramine | Isotopic analysis of ammonium (15N) | rsc.org |

Ion Chromatography (IC) has emerged as a simplified and efficient method for the detection and quantification of 2-ethylhexanoic acid as a potential impurity in various products, particularly in the pharmaceutical industry. labbulletin.comthermofisher.comtechnologynetworks.com For example, in the production of potassium clavulanate, the potassium salt of 2-ethylhexanoic acid is used in a purification step, and residual 2-ethylhexanoic acid may remain as an impurity. thermofisher.comchromatographyonline.com

Traditional methods for detecting this impurity often involve gas chromatography with flame ionization detection (GC-FID) after a solvent extraction step. thermofisher.comnih.gov However, IC offers a more direct approach. A Reagent-Free™ Ion Chromatography (RFIC™) system allows for the direct injection of an aqueous solution of the sample onto an ion-exchange column, such as the IonPac® AS11, without extensive sample pretreatment. labbulletin.comthermofisher.comtechnologynetworks.com The separation is achieved using an electrolytically generated potassium hydroxide (B78521) eluent, followed by suppressed conductivity detection. thermofisher.com

This IC method has been shown to be accurate and reproducible for determining 2-ethylhexanoic acid at levels below the typical acceptance criteria of 0.8%. labbulletin.comtechnologynetworks.com It offers significant advantages over older methods by simplifying sample preparation, reducing the consumption of the active pharmaceutical ingredient (API), and eliminating the need for organic solvents. labbulletin.comtechnologynetworks.com The method demonstrates good sensitivity with a low limit of detection (LOD) for 2-ethylhexanoic acid, reported to be as low as 0.036 µg/mL. chromatographyonline.com

Table 3: Performance Characteristics of the Ion Chromatography Method for 2-Ethylhexanoic Acid Determination

| Parameter | Result | Significance | Reference |

| Limit of Detection (LOD) | 0.036 µg/mL | High sensitivity, allowing for trace-level impurity detection. | chromatographyonline.com |

| Linearity (R²) | 0.9998 | Excellent quantitative accuracy over a defined concentration range. | nih.gov |

| Sample Preparation | Direct injection of aqueous solution | Simplified workflow and reduced use of organic solvents. | labbulletin.comthermofisher.comtechnologynetworks.com |

| Acceptance Criteria | Below 0.8% | Meets regulatory requirements for impurity levels. | labbulletin.comtechnologynetworks.com |

In the field of tribology, which studies friction, wear, and lubrication, understanding the interactions of lubricants and additives with surfaces is critical. Scanning Electron Microscopy coupled with Energy Dispersive X-ray Spectroscopy (SEM-EDX) and Raman Spectroscopy are powerful complementary techniques for this purpose. researchgate.net While direct studies on "Hexanoic acid, 2-ethyl-, ammonium salt" in tribology are not extensively documented in the provided context, the principles of using these techniques for related compounds can be inferred.

SEM provides high-resolution images of the surface morphology, allowing for the visualization of wear tracks and the distribution of lubricant films. researchgate.net EDX analysis, performed in conjunction with SEM, provides elemental composition information of the surface. This can be used to map the distribution of elements from the lubricant and any tribo-chemical reaction products that have formed on the interacting surfaces. researchgate.netresearchgate.net

Raman spectroscopy offers molecular-level information about the chemical structure and bonding within the lubricant film and at the interface. mdpi.comrsc.org Surface-Enhanced Raman Scattering (SERS) and Tip-Enhanced Raman Scattering (TERS) are advanced Raman techniques that can provide enhanced sensitivity for studying thin films and interfacial reactions. mdpi.com For instance, Raman spectroscopy can be used to identify the chemical transformations of lubricant additives under tribological stress, such as the formation of protective tribofilms. mdpi.com The combination of SEM-EDX and Raman spectroscopy allows for a comprehensive characterization of the tribological system, correlating surface morphology and elemental composition with the molecular structure of the species present. researchgate.net

Environmental Occurrence and Migration Studies

The environmental fate and transport of chemical compounds are of significant interest to ensure environmental protection. Studies on the occurrence and migration of 2-ethylhexanoate derivatives provide insights into their potential environmental impact.

While specific studies focusing solely on the environmental occurrence of "this compound" are not detailed in the provided search results, the broader context of 2-ethylhexanoic acid and its derivatives is relevant. 2-Ethylhexanoic acid has been reported in natural sources such as Vitis vinifera (common grape vine) and Artemisia arborescens (tree wormwood).

The analytical methods discussed previously, such as GC-MS and IC, are crucial for the detection and quantification of 2-ethylhexanoate and related compounds in various environmental matrices, including water, soil, and biota. The development of sensitive and selective analytical methods is a prerequisite for conducting thorough environmental occurrence and migration studies. These studies would involve sampling from different environmental compartments, followed by extraction, cleanup, and instrumental analysis to determine the concentration and distribution of the target compounds. The data from such investigations are essential for assessing potential exposure and risk to ecosystems and human health.

Research on Migration from Food Packaging Materials (as 2-ethylhexanoic acid salt)

The migration of chemical compounds from packaging materials into foodstuffs is a significant area of research in food safety. One compound of interest is 2-ethylhexanoic acid (2-EHA), which can be present in food contact materials and migrate into various food products. Research has primarily identified the plastic gaskets inside the metal lids of glass jars as a source of 2-EHA contamination. nih.gov

A study involving the analysis of commercial baby foods and fruit juices found 2-EHA in a high percentage of the samples. nih.gov The investigation, which utilized simultaneous distillation-extraction (SDE) followed by coupled capillary gas chromatography-mass spectrometry (GC-MS), revealed that the gaskets within the metal lids were the origin of the 2-EHA. nih.gov

The process of chemical migration is influenced by several factors, including the type of packaging material, the properties of the food or beverage it contains, and the conditions during storage, such as temperature and duration. foodpackagingforum.org For instance, a high-fat content in the food can increase the transfer of fat-soluble chemicals from the packaging. foodpackagingforum.org Similarly, acidic foods and beverages can also elevate the migration levels of certain compounds. foodpackagingforum.org

In a survey of 63 baby food samples from various European countries, the levels of 2-EHA were generally found to be low. nih.gov The majority of the samples (84%) contained 2-EHA concentrations between <0.1 and 0.5 mg/kg. nih.gov The findings from these studies highlight the importance of monitoring food contact materials to prevent the migration of unintended substances into food. nih.govnih.gov The availability of technology to avoid 2-EHA contamination is evident, as some samples in these studies were found to be non-contaminated. nih.gov

Table 1: Concentration of 2-Ethylhexanoic Acid in Packaged Foods

| Food Category | Percentage of Samples with 2-EHA | Concentration Range | Average Concentration |

| Baby Foods | 80% | 0.25 to 3.2 mg/kg | 0.55 mg/kg |

| Fruit Juices | 73% | 0.01 to 0.59 mg/L | 0.18 mg/L |

Data sourced from a study on commercial baby foods and fruit juices. nih.gov

Method Development for Contaminant Analysis in Packaged Goods

The detection and quantification of contaminants like 2-ethylhexanoic acid (2-EHA) in packaged goods require robust analytical methodologies. Various methods have been developed and employed to analyze the presence of these substances in both foodstuffs and the packaging materials themselves. nih.govresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for the analysis of 2-EHA. nih.govnih.gov In one method, after simultaneous distillation-extraction (SDE) of baby food and fruit juice samples, the extracts were analyzed by GC-MS to identify and quantify 2-EHA. nih.gov This approach also successfully identified the plastic gaskets in the metal lids as the source of the contamination by analyzing the SDE extracts of the gaskets. nih.gov

Another developed method involves solid-phase microextraction (SPME) coupled with GC-MS. This technique was utilized in a survey of 2-EHA in 63 samples of baby food. nih.gov For the analysis of the gasket lids, a method was developed that involves freezing the plastic with liquid nitrogen, pulverizing it, and dissolving it in tetrahydrofuran. researchgate.net The polymer matrix is then precipitated, and 2-EHA is enriched through solvent extraction before being analyzed by GC-MS, using a deuterated internal standard (2-ethylhexanoic-d15-acid) for accurate quantification. researchgate.net

Furthermore, a simpler approach using a Reagent-Free™ Ion Chromatography (RFIC™) system has been described for determining 2-EHA in clavulanate, an active pharmaceutical ingredient. thermofisher.comchromatographyonline.com This method involves direct injection of the sample onto an IonPac® AS11 column after dilution in deionized water, without extensive sample pretreatment. thermofisher.com The analyte is then separated using an electrolytically generated potassium hydroxide eluent and measured by suppressed conductivity detection. thermofisher.comchromatographyonline.com This ion chromatography method demonstrated good sensitivity with a low limit of detection (LOD) for 2-EHA. chromatographyonline.com

Table 2: Analytical Methods for 2-Ethylhexanoic Acid Detection

| Analytical Technique | Sample Preparation | Application | Key Findings/Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Simultaneous Distillation-Extraction (SDE) | Analysis of baby food and fruit juices | Identified gaskets in lids as the source of 2-EHA. nih.gov |

| Solid-Phase Microextraction (SPME) with GC-MS | SPME | Survey of 2-EHA in baby food | Effective for screening a large number of samples. nih.gov |

| GC-MS with Isotope Dilution | Cryogenic grinding, dissolution, precipitation, and solvent extraction | Analysis of PVC gaskets | Provides a fast and rugged analysis of the contaminant in the packaging material. researchgate.net |

| Reagent-Free™ Ion Chromatography (RFIC™) | Dilution in deionized water | Determination of 2-EHA in clavulanate | Simplifies sample preparation, reduces waste, and offers high sensitivity. thermofisher.comchromatographyonline.com |

Theoretical and Computational Chemistry Studies

Thermodynamic and Transport Property Simulations

Molecular Dynamics for Thermophysical Properties of Related Systems

Molecular dynamics (MD) simulations are a powerful tool for characterizing the structure, dynamics, and thermophysical properties of ionic liquids and related systems, such as alkylammonium carboxylates. rsc.org These simulations model the interactions between atoms and molecules over time, allowing for the calculation of macroscopic properties from first principles.

Studies on protic ammonium (B1175870) carboxylate ionic liquids, which are structurally analogous to ammonium 2-ethylhexanoate (B8288628), have utilized classical MD simulations to investigate their structural and dynamic features. The structural characteristics are often analyzed by calculating site-site radial distribution functions, which describe the probability of finding one atom at a certain distance from another, and spatial distribution functions. rsc.org These analyses have shown that in alkylammonium carboxylate systems, the anion is typically located close to the acidic hydrogen atoms of the ammonium cation. rsc.org Furthermore, a greater interaction between the cation and anion is observed as the alkyl chain length on either ion increases. rsc.org

The dynamic properties of these systems are described by calculating the mean square displacement (MSD) of the ions, from which diffusion coefficients and ionic conductivities can be derived. Research indicates that both diffusion coefficients and ionic conductivity tend to decrease as the size of the cation or anion increases, a finding consistent with experimental observations. rsc.org Hydrogen bond lifetimes and residence times are also calculated to understand the stability and dynamics of the interactions between the ions. rsc.org

While direct MD simulation data for ammonium 2-ethylhexanoate is not extensively published, experimental data on closely related ammonium-based protic ionic liquids (PILs) provide a benchmark for the types of thermophysical properties that MD simulations aim to predict. nih.govmdpi.com These properties are crucial for understanding the behavior of the substance in various applications.

Table 1: Experimental Thermophysical Properties of Selected Ammonium-Based Protic Ionic Liquids (PILs) at 298.15 K

| Compound | Density (ρ) (g·cm⁻³) | Dynamic Viscosity (η) (mPa·s) | Refractive Index (nD) |

|---|---|---|---|

| [EHA][C5] (2-ethylhexylammonium pentanoate) | 0.9031 | 277.6 | 1.4554 |

| [EHA][C6] (2-ethylhexylammonium hexanoate) | 0.8988 | 311.9 | 1.4565 |

| [BEHA][C5] (bis-(2-ethylhexyl)ammonium pentanoate) | 0.8804 | 1148.0 | 1.4646 |

| [DEA][C5] (diethylammonium pentanoate) | 0.9413 | 76.4 | 1.4443 |

| [DBA][C5] (dibutylammonium pentanoate) | 0.9079 | 206.5 | 1.4520 |

Droplet Evaporation and Disruption Modeling

The evaporation of droplets containing dissolved salts, such as ammonium 2-ethylhexanoate, is a complex process involving simultaneous heat and mass transfer. Modeling this phenomenon is critical for applications ranging from industrial sprays to atmospheric science. Theoretical models are developed to predict the dynamic behavior of droplets, including their evaporation rate and changes in composition and morphology. copernicus.orgresearchgate.net

A common approach to modeling droplet evaporation involves several key assumptions: the droplet is spherical, the temperature distribution within the droplet is uniform, and a state of liquid-vapor equilibrium exists at the droplet's surface. aps.orgchalcogen.ro Models often link a liquid phase model, which may use an analytical solution to the heat transfer equation, with a gas phase model that solves equations for the conservation of mass, momentum, and energy. brighton.ac.uk

For multicomponent droplets containing non-volatile solutes like ammonium salts, the process is more complex. As the solvent (typically water) evaporates, the solute concentration increases at the droplet surface, which can reduce the solvent's vapor pressure and slow the evaporation rate. researchgate.net The drying kinetics can significantly impact the morphology and composition of the final dried microparticles. researchgate.net Studies on mixed-salt aqueous aerosols, including those with ammonium nitrate (B79036) and ammonium sulfate, show that the drying rate determines the degree of homogeneity in the composition of the resulting particle microstructure. researchgate.net

Modeling efforts have been developed to describe the dynamic behavior of humidity generators based on the evaporation of nanoliter-sized droplets. copernicus.org These models can quantitatively describe the water vapor concentration and are used to determine parameters like the droplet evaporation rate. copernicus.org The evaporation flux is a function of the droplet's size, which changes as the process unfolds. copernicus.org In systems where surfactants or amphiphilic molecules like ammonium 2-ethylhexanoate are present, their accumulation at the gas-liquid interface can further alter surface tension and evaporation dynamics.

Quantitative Structure-Reactivity Relationships (QSAR) in Catalysis

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical tools that correlate the chemical structure of molecules with their reactivity or activity. mdpi.com In the field of catalysis, QSAR aims to predict the performance of catalysts or the outcome of reactions based on the molecular features of the substrates, products, or the catalyst itself. nih.gov This approach is essential for designing new catalysts and optimizing reaction conditions.

The foundation of QSAR lies in the principle that the structure of a molecule dictates its properties and reactivity. The process involves several key steps:

Data Set Selection : A series of compounds with known reactivity data (e.g., reaction rates, yields, enantiomeric excess) is compiled. mdpi.com

Descriptor Calculation : Molecular descriptors, which are numerical representations of a molecule's structural, physical, or chemical properties, are calculated. These can range from simple constitutional indices to complex quantum chemical parameters. mdpi.com

Model Development : A mathematical model is built to establish a relationship between the descriptors (independent variables) and the observed reactivity (dependent variable). mdpi.com

Model Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. mdpi.com

For reactions involving carboxylates, computational methods like Density Functional Theory (DFT) are often used to gain insight into reactivity-controlling factors. researchgate.net These calculations can elucidate reaction mechanisms and provide descriptors for QSAR models, such as activation energies or bond orders. researchgate.net In carboxylate-assisted C–H activation, for example, DFT studies help to understand the electronic influences on the key transition state. researchgate.net

Modern QSAR studies often employ advanced statistical methods and machine learning algorithms, such as artificial neural networks, to model complex, non-linear relationships between structure and reactivity. nih.gov Such models have been successfully used to study the enantiomeric excess in asymmetric catalytic reactions, allowing for the screening of new catalysts and the estimation of their potential effectiveness. nih.gov

Table 2: Examples of Molecular Descriptor Classes Used in QSAR Studies

| Descriptor Class | Description | Examples |

|---|---|---|

| Constitutional (1D) | Based on the molecular formula and atom counts. | Molecular weight, count of specific atom types, number of bonds. |

| Topological (2D) | Describe atomic connectivity and molecular branching. | Wiener index, Randić connectivity index, Kier & Hall shape indices. |

| Geometrical (3D) | Based on the 3D coordinates of the atoms. | Molecular surface area, molecular volume, moments of inertia. |

| Quantum Chemical | Derived from quantum mechanical calculations. | HOMO/LUMO energies, partial atomic charges, dipole moment. |

| Physicochemical | Relate to physical properties. | LogP (octanol-water partition coefficient), molar refractivity. |

Future Research Directions and Emerging Applications

Exploration of Novel Ammonium (B1175870) 2-Ethylhexanoate (B8288628) Derivatives

The chemical architecture of ammonium 2-ethylhexanoate offers a versatile platform for the synthesis of novel derivatives with tailored properties. Future research is anticipated to focus on strategic chemical modifications to enhance its functionality for specific applications.

One promising avenue is the synthesis of functionalized derivatives . This involves introducing specific chemical groups into the 2-ethylhexanoate backbone or modifying the ammonium cation. For instance, incorporating hydroxyl or amino groups could enhance the compound's role as a cross-linking agent in polymer synthesis or improve its adhesion-promoting properties. The synthesis of such derivatives often involves multi-step reactions, including transesterification, N-alkylation, and addition reactions, similar to methods used for creating novel quaternary ammonium urethane-dimethacrylate monomers. nih.gov Research into cycloaddition-fragmentation sequences could also yield highly functionalized and stereodefined cyclic derivatives. paris-saclay.fr

Another key area is the development of polymeric and oligomeric derivatives . By linking multiple 2-ethylhexanoate units, researchers can create materials with unique viscoelastic properties, suitable for applications in advanced coatings, sealants, and as rheology modifiers. The synthesis might involve reacting functionalized monomers of 2-ethylhexanoate, a strategy that has been successfully applied to other complex molecules. mdpi.com

Furthermore, the creation of chiral derivatives of ammonium 2-ethylhexanoate could open doors in asymmetric catalysis, where the specific stereochemistry of a catalyst can direct a reaction to produce a desired enantiomer. This is particularly valuable in the pharmaceutical industry for the synthesis of chiral drugs.

The exploration of these novel derivatives will likely be guided by the structure-property relationships observed in related compounds, such as other quaternary ammonium salts and metal 2-ethylhexanoates, which have wide applications as precursors in materials science. researchgate.netnih.govmdpi.com

Table 1: Potential Novel Derivatives and Their Target Applications

| Derivative Type | Synthetic Strategy | Potential Application |

|---|---|---|

| Hydroxyl-Functionalized | Esterification followed by reduction | Enhanced cross-linking in polymers |

| Amino-Functionalized | Halogenation followed by amination | Improved adhesion promoters |

| Polymeric/Oligomeric | Polycondensation of functionalized monomers | Advanced coatings, rheology modifiers |

| Chiral Derivatives | Asymmetric synthesis routes | Catalysts for stereoselective synthesis |

| Quaternized Aldimines | Condensation and quaternization reactions | Antibacterial agents, antioxidants |

Integration in Sustainable Chemical Technologies

The principles of green and sustainable chemistry are increasingly influencing the development of new chemical processes. mdpi.commdpi.com Ammonium 2-ethylhexanoate and its future derivatives are well-positioned to contribute to this paradigm shift. The development of greener synthesis methods for 2-ethylhexanoic acid itself, using cost-effective oxidants and mild conditions, aligns with this trend. nih.govnih.gov

A significant area of research is the use of ammonium 2-ethylhexanoate as a catalyst in green chemistry . semanticscholar.org Its potential as a phase-transfer catalyst, particularly in aqueous media, could reduce the reliance on volatile organic solvents. semanticscholar.org Quaternary ammonium salts, a class to which this compound belongs, have shown effectiveness in catalyst systems for the cycloaddition of CO2 to epoxides, offering a route to valorize carbon dioxide. rsc.org Research could focus on designing catalyst systems based on ammonium 2-ethylhexanoate for reactions like oxidation, hydrogenation, and polymerization under environmentally benign conditions. americanelements.com

The compound's surfactant properties also make it a candidate for the development of biodegradable and less toxic industrial fluids . Applications could include lubricants, flotation agents, and detergents, where biodegradability is a key environmental performance indicator. researchgate.net This aligns with the broader goal of designing chemical products that have a minimal negative impact throughout their lifecycle. bath.ac.uk

Furthermore, integrating ammonium 2-ethylhexanoate into circular economy models is a vital research direction. This could involve its use as a recyclable catalyst or as a component in designing materials for easier recycling or degradation. bath.ac.uk For example, its role as a precursor for metal-organic materials could be tailored to produce catalysts that are easily separated and reused, minimizing waste. researchgate.netnih.gov

Table 2: Applications in Sustainable Chemical Technologies

| Application Area | Research Focus | Sustainability Goal |

|---|---|---|

| Green Catalysis | Development of recyclable phase-transfer and polymerization catalysts. americanelements.com | Reduce solvent use, lower energy consumption. mdpi.com |

| CO2 Utilization | Catalyst systems for converting CO2 into valuable chemicals (e.g., cyclic carbonates). rsc.org | Carbon capture and valorization. |

| Biodegradable Fluids | Formulation of eco-friendly lubricants, detergents, and corrosion inhibitors. | Minimize environmental persistence and toxicity. |

| Circular Materials | Use as a precursor for recyclable materials or as a processing aid for bio-derived polymers. | Enhance resource efficiency and reduce waste. bath.ac.uk |

Advanced Spectroscopic and Imaging Techniques for In-Situ Analysis

A deeper understanding of the behavior of ammonium 2-ethylhexanoate in complex systems requires advanced analytical techniques capable of in-situ, real-time monitoring. southampton.ac.uk Future research will increasingly rely on sophisticated spectroscopic methods to elucidate reaction mechanisms, kinetics, and structural dynamics. azooptics.comespublisher.com

Vibrational spectroscopy , including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, will continue to be crucial. researchgate.netazooptics.com Advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) could be employed to study the compound's interaction with surfaces at very low concentrations, which is relevant to its role in catalysis and adhesion. numberanalytics.com These methods provide detailed information about chemical bonding and molecular structure. azooptics.com

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly two-dimensional (2D) NMR, offers powerful capabilities for elucidating the detailed structure of novel derivatives and for studying dynamic processes in solution. mdpi.comnumberanalytics.com It can be used to confirm the successful synthesis of functionalized compounds and to understand their conformational behavior.

For studying the compound's role in materials synthesis, especially in the formation of nanoparticles or thin films, techniques with high spatial resolution are essential. researchgate.netElectron microscopy techniques (e.g., TEM) coupled with spectroscopic methods like Electron Energy-Loss Spectroscopy (EELS) can provide quantitative chemical information at the nanoscale. arxiv.org These analyses are critical for understanding how precursor chemistry influences the final properties of a material.

The overarching goal is to move beyond static characterization to dynamic, in-situ analysis. Time-resolved spectroscopy, for instance, can track the transformation of ammonium 2-ethylhexanoate during a chemical reaction, providing insights into intermediate species and transition states. numberanalytics.com This knowledge is invaluable for optimizing reaction conditions and designing more efficient chemical processes.

Table 3: Advanced Analytical Techniques for In-Situ Analysis

| Technique | Information Obtained | Research Application |

|---|---|---|

| Surface-Enhanced Raman Spectroscopy (SERS) | Vibrational modes of molecules on surfaces. numberanalytics.com | Studying catalytic mechanisms on metal surfaces. |

| 2D Nuclear Magnetic Resonance (NMR) | Detailed molecular structure and connectivity. numberanalytics.com | Characterization of novel, complex derivatives. |

| TEM-EELS | Elemental composition and chemical bonding at the nanoscale. arxiv.org | Analysis of nanoparticle formation from precursors. |

| Time-Resolved Spectroscopy | Changes in molecular structure over time. numberanalytics.com | Elucidation of reaction kinetics and mechanisms. |

| X-ray Absorption Spectroscopy (XAS) | Electronic structure and local atomic environment. espublisher.com | Investigating metal coordination in catalytic cycles. |

Development of Predictive Models for Performance and Behavior

The complexity of chemical systems necessitates the use of computational tools to predict the properties and behavior of compounds like ammonium 2-ethylhexanoate. Future research will increasingly leverage machine learning (ML) and computational modeling to accelerate the discovery and optimization of new applications. researchgate.net

Machine learning models can be trained on existing experimental data to predict various properties of new derivatives, such as their catalytic activity, physical properties, or performance in a specific formulation. nih.gov Algorithms like random forest and support vector machines have been successfully used in microbiome studies to predict carboxylate production and can be adapted for chemical systems. nih.gov These models can rapidly screen large numbers of potential candidate molecules, identifying the most promising ones for experimental validation. elsevierpure.com This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error research. acs.orgnih.gov

Molecular dynamics (MD) simulations provide a way to study the behavior of ammonium 2-ethylhexanoate at the atomic level. These simulations can model how the molecule interacts with solvents, surfaces, or other reactants, offering insights into mechanisms that are difficult to observe experimentally. researchgate.net For example, MD can be used to understand how the compound self-assembles at interfaces or how it stabilizes metal nanoparticles.

Quantum mechanical (QM) calculations , such as Density Functional Theory (DFT), can be used to compute fundamental properties of the molecule, including its electronic structure and reaction energetics. acs.org This information is crucial for understanding its reactivity and for designing new catalysts with enhanced performance. Combining QM calculations with machine learning can create highly accurate predictive models. elsevierpure.com

The development of these predictive tools will create a powerful "digital twin" for ammonium 2-ethylhexanoate, enabling researchers to perform virtual experiments and to rationally design new materials and processes with desired performance characteristics. researchgate.net

Table 4: Predictive Modeling Approaches

| Modeling Type | Methodology | Predicted Outcome |

|---|---|---|

| Machine Learning | Training algorithms (e.g., Random Forest, Neural Networks) on experimental datasets. nih.govresearchgate.net | Reaction yields, physical properties, catalytic performance. nih.gov |

| Molecular Dynamics | Simulating the movement of atoms and molecules over time. researchgate.net | Self-assembly behavior, interaction with surfaces, conformational changes. |

| Quantum Mechanics (DFT) | Solving the Schrödinger equation to determine electronic structure. acs.org | Reaction energies, bond strengths, spectroscopic properties. |

| Hybrid QM/ML Models | Using QM data to train machine learning models. elsevierpure.com | Highly accurate prediction of properties for rapid screening. |

Q & A

Basic Research Questions

Q. How is the stoichiometry and hydrogen-bonding network of hexanoic acid, 2-ethyl-, ammonium salt determined in crystallographic studies?

- Methodology : X-ray diffraction (XRD) is employed to resolve the 1:1 acid-to-amine stoichiometry and hydrogen-bonding patterns. For example, in related ammonium salts (e.g., benzylammonium hexanoate), XRD data revealed three hydrogen bonds around the ammonium group, confirming proton transfer from the acid to the amine . Infrared (IR) spectroscopy can complement XRD by identifying protonation states of functional groups (e.g., carboxylate vs. carboxylic acid).

Q. What experimental approaches are used to assess the developmental toxicity of ammonium salts of branched carboxylic acids?

- Methodology : Oral gavage studies in rodent models (e.g., mice) are designed with dose ranges spanning no-observed-adverse-effect levels (NOAEL) to lethal doses. Endpoints include fetal malformations, maternal toxicity, and postnatal development. For instance, ammonium perfluorohexanoate was tested at 0.1–30 mg/kg/day, with histopathology and organ weight analysis . Statistical tools like PROAST may be used for dose-response modeling .

Q. How do aqueous salt concentrations influence the environmental adsorption behavior of hexanoic acid derivatives at air-water interfaces?

- Methodology : Surface tension measurements at varying salt concentrations (e.g., NaCl or (NH₄)₂SO₄) quantify adsorption free energy (ΔG⁰) and enthalpy (ΔH⁰). For hexanoic acid, increasing salt concentration (0–4 mol/L) reduces ΔG⁰ by 1–2 kJ/mol due to salting-out effects, while surface coverage increases by 10–30% . Gas-phase adsorption parameters are derived using Henry’s law constants.

Advanced Research Questions

Q. How can discrepancies in critical temperature (Tc) values for 2-ethylhexanoic acid derivatives be resolved across studies?

- Methodology : Tc discrepancies (e.g., 673.6–675 K in 2-ethylhexanoic acid) arise from measurement techniques (e.g., flow apparatus vs. vapor pressure fits). To reconcile data, apply the NIST TRC uncertainty guidelines , which assign ±0.8–5 K based on method precision . Cross-validate using multiple thermodynamic models (e.g., Teja-Anselme vs. Steele-Chirico equations of state) .

Q. What strategies are employed to extrapolate in vitro toxicity data to in vivo outcomes for ammonium salts using physiologically based kinetic (PBK) modeling?

- Methodology : PBK models integrate in vitro hepatic clearance data with tissue-specific partition coefficients. For 2-ethylhexanoic acid, reverse dosimetry links in vitro IC₅₀ values to in vivo dose metrics (e.g., plasma concentrations). Sensitivity analysis identifies critical parameters (e.g., renal excretion rates), while Monte Carlo simulations address inter-species variability .

Q. How is read-across methodology applied to assess environmental risks of this compound when toxicity data are limited?

- Methodology : Use structural analogs (e.g., 2-ethylhexanoic acid, calcium salt) with established hazard profiles. The Canadian Environmental Protection Act (CEPA) assessment leveraged read-across from 2-EHA’s developmental toxicity data, adjusting for bioavailability differences via quantitative structure-activity relationships (QSARs) . Hazard indices are weighted by molecular similarity and metabolic pathways.

Q. What chromatographic techniques optimize the quantification of 2-ethylhexanoic acid derivatives in complex biological matrices?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., 2-ethyl butyric acid) minimizes matrix effects. For cervicovaginal fluid analysis, derivatization (e.g., silylation) enhances volatility, while method validation includes spike-recovery tests (85–115% recovery) and calibration curves (R² > 0.99) across 0.19–31.26 μg/mL ranges .

Data Contradiction Analysis

Q. How do hydrogen-bonding patterns in ammonium salts vary across crystal structures, and what implications does this have for material properties?

- Analysis : While benzylammonium hexanoate forms three hydrogen bonds per ammonium group , other salts (e.g., cyclohexanedimethylene bis-ammonium pimelate) exhibit variable bonding due to steric effects. Computational modeling (e.g., DFT) can predict stability differences, while differential scanning calorimetry (DSC) correlates hydrogen-bond strength with melting points .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.